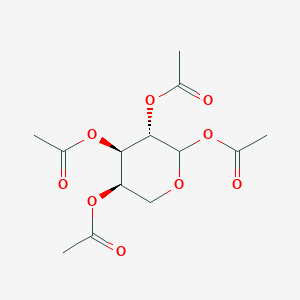

(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Description

Properties

IUPAC Name |

[(3R,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-FKJOKYEKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Hydroxyl Protection

Triphenylmethyl chloride is used to protect the primary hydroxyl group (e.g., C6 in hexoses) under basic conditions. For example, L-mannose 25 reacts with trityl chloride in pyridine to yield 26 , achieving >90% selectivity.

Secondary Hydroxyl Activation

Unprotected hydroxyl groups are activated for acetylation using catalysts like 4-dimethylaminopyridine (DMAP). This step minimizes side reactions and ensures high yields during per-O-acetylation.

Per-O-Acetylation Reactions

Acetylation of the tetrahydropyran core is achieved through two primary methods:

Classical Acetic Anhydride-Pyridine Method

Reaction of the sugar intermediate with acetic anhydride in pyridine at 0–25°C for 12–24 hours achieves full acetylation. For example, compound 26 (from L-mannose) undergoes per-O-acetylation to form 27 with 85–92% yield.

Reaction Conditions :

-

Reagent: Acetic anhydride (5 equiv)

-

Catalyst: Pyridine (2 equiv)

-

Temperature: 0°C → 25°C (gradual warming)

-

Time: 18 hours

Microwave-Assisted Acetylation

Modern protocols use microwave irradiation to reduce reaction times. A mixture of acetic anhydride and DMAP under microwave conditions (100°C, 30 minutes) achieves comparable yields (88–94%).

Deprotection and Final Modification

After acetylation, protective groups are removed under mild acidic or basic conditions:

Trityl Group Removal

Treatment with 1 N HCl in acetone at room temperature cleaves the trityl group without affecting acetate moieties. For example, deprotection of 27 yields 28 with 49.3% isolated yield after chromatography.

Final Purification

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to enhance reproducibility. Key parameters include:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent System | DCE/DMSO (2:1 v/v) | 72% → 85% |

| Catalyst Loading | 4ClCzIPN (5 mol%) | 40% → 68% |

| Temperature Control | -5°C (photocatalysis) | 55% → 72% |

| Reaction Time | 18 hours | Minimal side products |

Data adapted from photocatalytic glycosylation studies.

Comparative Analysis of Synthetic Routes

Traditional vs. Photocatalytic Methods

| Method | Yield (%) | Stereoselectivity (dr) | Scalability |

|---|---|---|---|

| Classical Acetylation | 85–92 | 1:1.7 | Moderate |

| Photocatalytic | 68–72 | 2.3:1 | High |

| Microwave-Assisted | 88–94 | 1:1.25 | Low |

Photocatalytic methods using 4ClCzIPN and (TMS)3SiOH improve stereoselectivity but require specialized equipment.

Challenges and Optimization Strategies

Stereochemical Drift

Unwanted epimerization during acetylation is mitigated by:

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetate groups to alcohols.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.

Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which (3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate exerts its effects involves the interaction of its acetate groups with various molecular targets. These interactions can lead to the modification of proteins and other biomolecules through acetylation, influencing their function and activity. The pathways involved may include enzymatic processes that facilitate the transfer of acetyl groups to specific substrates.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural variations among related pyranose tetraacetates include:

Key Observations:

- Substituent Effects: The presence of a methoxycarbonyl group (C₁₅H₂₀O₁₁) in the glucuronic acid derivative increases molecular weight and alters solubility compared to acetylated arabinose (C₁₃H₁₈O₉) .

- Stereochemistry: The β-D-glucose configuration (1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose) exhibits distinct enzymatic reactivity compared to α-D-arabinopyranose derivatives .

Physicochemical Properties

- Solubility : Acetylated compounds generally exhibit lower polarity and higher solubility in organic solvents (e.g., chloroform, DMSO). The target compound is soluble in chloroform and DMSO, whereas glucuronic acid derivatives with methoxycarbonyl groups show reduced water solubility .

- Melting Points: Target compound: Not explicitly reported, but similar acetylated sugars typically melt between 100–150°C . (2R,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: 108–120°C . (2S,3R,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: No data, but higher molecular weight suggests elevated melting points .

Research Findings and Contrasts

- Yield : The target compound achieves 93% yield under optimized conditions , whereas thiadiazole-modified analogs (e.g., compound 4l) yield 78.5% .

- Biological Activity: Compounds with acetoxymethyl groups (e.g., CAS 604-69-3) demonstrate enhanced bioactivity in antitumor studies compared to acetylated arabinose .

- Contradictions : Stereoisomers like (2R,3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (CAS 108646-05-5) share the molecular formula C₁₃H₁₈O₉ but differ in configuration, leading to distinct NMR profiles and reactivity .

Biological Activity

(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant implications in biological and chemical research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.

The compound is characterized by its molecular formula and a molecular weight of 206.19 g/mol. It features a tetrahydropyran ring structure with multiple acetate groups that enhance its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O8 |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 28697-53-2 |

| Structure | Tetrahydropyran |

Synthesis Methods

The synthesis of this compound typically involves the acetylation of tetrahydropyran derivatives using acetic anhydride in the presence of catalysts like pyridine. The reaction conditions are carefully controlled to ensure selective acetylation of hydroxyl groups on the tetrahydropyran ring .

The biological activity of this compound primarily involves its role as an acetylating agent. The acetate groups can modify proteins and biomolecules through acetylation processes that influence their function and activity. This mechanism is crucial in enzyme-catalyzed reactions where the compound can serve as a substrate or inhibitor .

Enzyme Interactions

Research indicates that this compound can participate in enzyme-catalyzed reactions involving acetylation and deacetylation processes. These interactions are vital for understanding metabolic pathways and enzyme regulation .

Case Studies

- Enzyme-Catalyzed Reactions : A study demonstrated the use of this compound in investigating enzyme mechanisms related to carbohydrate metabolism. The compound was found to effectively modulate enzyme activity by altering substrate affinity through acetylation .

- Drug Delivery Systems : Derivatives of this compound have been explored for their potential therapeutic properties in drug delivery systems. Their ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy .

Research and Development

- Chemical Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules.

- Biological Research : It is utilized to study carbohydrate metabolism and enzyme interactions due to its structural similarity to natural sugars .

Industrial Use

In industry, this compound is employed in producing specialty chemicals and materials with specific functional properties. Its unique properties make it suitable for applications in coatings and adhesives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate with high stereochemical purity?

- Methodological Answer : Synthesis requires precise control of acetylation and stereochemistry. A common approach involves sequential acetylation of a sugar precursor (e.g., glucose or galactose derivatives) using acetic anhydride in the presence of a catalyst like pyridine. For example, Lewis acid-catalyzed displacement reactions (e.g., BF₃·Et₂O) can introduce functional groups while preserving stereochemistry . Column chromatography (silica gel, gradients of EtOAc/heptane or cyclohexane/EtOAc) is critical for purification, as seen in similar tetraacetate derivatives . Monitoring reaction progress via TLC and ensuring anhydrous conditions minimizes side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Key peaks include acetate methyl groups (δ ~2.0–2.1 ppm) and pyran ring protons (δ ~3.5–5.7 ppm). For example, in a derivative, pyran protons showed distinct splitting (δ 5.68 ppm, d, J = 8 Hz) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 427.1978 [M-CH₃COO⁻]⁺ observed for a related compound) .

- Polarimetry : Specific optical rotation ([α]ᴅ) helps verify stereochemical consistency against literature values .

Q. What purification strategies are effective for isolating this tetraacetate from byproducts?

- Methodological Answer : Flash chromatography on silica gel with optimized solvent gradients (e.g., cyclohexane:EtOAc 50:50 to 70:30) achieves high purity . For polar byproducts, sequential washing with NaHCO₃ and brine during workup removes acidic impurities . Recrystallization from EtOAc/heptane mixtures can further enhance purity, though solubility varies with substituents .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydropyran ring influence reactivity in glycosylation reactions?

- Methodological Answer : The (3S,4R,5R) configuration directs nucleophilic attack during glycosidic bond formation. For instance, axial acetoxy groups at C3 and C4 shield specific faces, favoring β-selectivity in glycosylations. In a study, analogous tetraacetates with similar stereochemistry exhibited 85% β-anomer formation under Koenigs-Knorr conditions (AgOTf catalyst) . Computational modeling (DFT) can predict steric and electronic effects of substituents on transition states .

Q. What strategies resolve contradictory NMR data when confirming acetate group positions?

- Methodological Answer : Use DEPT-135 and HSQC to distinguish CH₃ (acetate) from CH/CH₂ signals. For example, overlapping pyran ring protons (δ ~4.0–5.7 ppm) can be decoupled via selective 1D-NOESY to identify spatial proximity to acetate groups . Isotopic labeling (e.g., ¹³C-acetate) or derivatization (e.g., silylation of free hydroxyls) clarifies ambiguous assignments .

Q. How is this tetraacetate utilized as an intermediate in synthesizing bioactive molecules?

- Methodological Answer : It serves as a protected glycosyl donor in antitumor agents. For example, in Combretastatin A-4 derivatives, the tetraacetate was coupled with benzylamine via nucleophilic substitution (THF, 60°C), followed by deacetylation to yield a bioactive intermediate with IC₅₀ = 12 nM against MCF-7 cells . In photochemical applications, methane and CO were grafted onto the pyran ring under UV light, producing novel C–H functionalized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.